Scirpusin B Exhibits 3.6-Fold Greater Anti-HIV-1 Potency Than Scirpusin A In Vitro
In a direct head-to-head comparison, Scirpusin B demonstrated superior antiviral activity against laboratory-adapted HIV-1 strain IIIB compared to its close structural analog Scirpusin A [1]. The 50% inhibitory concentration (IC50) of Scirpusin B was 1.33 μmol/L, whereas Scirpusin A exhibited an IC50 of 4.77 μmol/L in the same TZM-bl cell line assay [1]. Both compounds also inhibited VSV-G pseudotyped HIV-1, suggesting an effect on the cellular replication process [1].
| Evidence Dimension | In vitro antiviral activity (HIV-1 inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.33 μmol/L |
| Comparator Or Baseline | Scirpusin A: IC50 = 4.77 μmol/L |
| Quantified Difference | Scirpusin B is 3.6-fold more potent than Scirpusin A (calculated as 4.77 / 1.33) |
| Conditions | TZM-bl cell line infected with laboratory-adapted HIV-1 strain IIIB in vitro |
Why This Matters
This 3.6-fold potency difference is a decisive factor for researchers prioritizing antiviral screening, as it directly impacts effective concentration ranges and potential therapeutic windows.
- [1] Zhu JY, Yang GX, Meng ZF, Zhang XY, Xu JQ. Anti-human immunodeficiency virus type 1 activity of scirpusin A and scirpusin B in vitro. Chin J Infect Dis. 2014;32(9):521-525. View Source
